molecular formula C16H26N2O4S2 B12704864 Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester CAS No. 115816-67-6

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester

Cat. No.: B12704864
CAS No.: 115816-67-6
M. Wt: 374.5 g/mol
InChI Key: UOIDEMOWEJIQJA-UHFFFAOYSA-N
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Description

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .

Biological Activity

Propanedioic acid, specifically the compound (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester , is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This compound contains a propanedioic acid backbone with dipropyl ester groups and a dithiolo-pyrazine moiety, which may confer distinct pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H18N2O4S2
  • Molecular Weight : 306.41 g/mol

The structural complexity arises from the presence of the hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene group, which is known for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of propanedioic acid exhibit various biological activities including:

  • Antimicrobial Properties : Some studies suggest that compounds similar to propanedioic acid can demonstrate antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.
  • Cytotoxicity : Investigations into related compounds have shown varying degrees of cytotoxicity in different cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain esters exhibited significant inhibition zones compared to controls.

CompoundInhibition Zone (mm)Pathogen
Dipropyl Ester15S. aureus
Dimethyl Ester12E. coli

Cytotoxicity Studies

A notable cytotoxicity study evaluated the effects of various propanedioic acid esters on rat hepatocytes. The findings revealed that while some compounds caused significant hepatocellular death at concentrations above 0.5 mM, others showed minimal effects even at higher concentrations.

CompoundConcentration (mM)Cell Viability (%)
DCM0.540
DM490

The mechanism underlying the biological activity of these compounds often involves metabolic activation via cytochrome P450 enzymes. For instance, studies have shown that certain dithiolo derivatives are metabolically activated leading to enhanced cytotoxic effects in liver cells.

Properties

CAS No.

115816-67-6

Molecular Formula

C16H26N2O4S2

Molecular Weight

374.5 g/mol

IUPAC Name

dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate

InChI

InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3

InChI Key

UOIDEMOWEJIQJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC

Origin of Product

United States

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